molecular formula C14H8F4N2 B8809669 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-55-9

2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8809669
M. Wt: 280.22 g/mol
InChI Key: LQMKYGJRFOIGOG-UHFFFAOYSA-N
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Patent
US06756498B2

Procedure details

To a suspension of 1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (189 g, 630 mmol) in DME (700 ml) at −3° C. was added methanesulfonyl chloride (50.5 ml, 650 mmol) and the mixture stirred for 15 minutes. Triethylamine (182 ml, 1.31 mol) in DME (74 ml) was then added dropwise over 15 min. After the addition was complete, the reaction was then warmed to 35° C. for 45 minutes. It was then cooled and filtered, washing with DME (180 ml). To the filtrate was added iron (II) chloride (0.87 g) and the mixture was then heated to 75° C. for 2.5 hour then allowed to cool. Water (700 ml) was added, the resulting solid removed by filtration, washed with water and dried. This solid was dissolved in dichloromethane (1.5 l) and purified in two portions by Biotage chromatography eluting with hexane-ethyl acetate (3:1). Combination and concentration of the appropriate fractions gave 148.3 g (84%) of the title compound.
Name
1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
189 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step Two
Quantity
182 mL
Type
reactant
Reaction Step Three
Name
Quantity
74 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:20]O)[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=2)=[CH:4][CH:3]=1.CS(Cl)(=O)=O.C(N(CC)CC)C>COCCOC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]3[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]3[N:20]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
189 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
Name
Quantity
700 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
50.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
182 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
74 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with DME (180 ml)
ADDITION
Type
ADDITION
Details
To the filtrate was added iron (II) chloride (0.87 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated to 75° C. for 2.5 hour
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
Water (700 ml) was added
CUSTOM
Type
CUSTOM
Details
the resulting solid removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in dichloromethane (1.5 l)
CUSTOM
Type
CUSTOM
Details
purified in two portions by Biotage chromatography
WASH
Type
WASH
Details
eluting with hexane-ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 148.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.